N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

Ryanodine receptor modulation Calstabin‑2 binding Positional isomer SAR

Select N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide (CAS 896273-47-5) for structurally resolved SAR around the 5-oxopyrrolidine acetamide core. The meta-methoxy substitution on the N-phenyl ring (σₘ = +0.12) confers distinct electronic and steric properties versus the para-methoxy analog (CAS 896278-90-3, σₚ = −0.27), directly impacting target engagement at RyR and PDE4 binding interfaces. Enables matched molecular pair analysis for logP, permeability, and P-gp efflux—critical for CNS drug discovery. Avoid surrogate risk; procure the exact meta-isomer for reproducible ADME and selectivity data.

Molecular Formula C19H19N3O5
Molecular Weight 369.377
CAS No. 896273-47-5
Cat. No. B2938761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide
CAS896273-47-5
Molecular FormulaC19H19N3O5
Molecular Weight369.377
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H19N3O5/c1-27-17-4-2-3-16(11-17)21-12-14(10-19(21)24)20-18(23)9-13-5-7-15(8-6-13)22(25)26/h2-8,11,14H,9-10,12H2,1H3,(H,20,23)
InChIKeyHQZOCQYZQKWLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide (CAS 896273-47-5): Compound Overview and Chemical Class


N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide (CAS 896273-47-5; molecular formula C₁₉H₁₉N₃O₅; MW 369.37 g/mol) is a synthetic small molecule belonging to the 5‑oxopyrrolidine (γ‑lactam) acetamide class . It features a 3‑methoxyphenyl substituent at the pyrrolidinone N1‑position and a 4‑nitrophenylacetyl group at the C3‑amino position. The compound is registered in PubChem (SID 88977874) and has been deposited by MolPort as part of a commercial screening collection [1]. Its structural scaffold appears in patent families targeting ryanodine receptor (RyR) modulation (EP‑2764867‑A1) and phosphodiesterase 4 (PDE4) inhibition [2]. The meta‑methoxy substitution on the N‑phenyl ring distinguishes it from the closely related para‑methoxy positional isomer (CAS 896278‑90‑3), imparting distinct electronic and steric properties at the pyrrolidinone‑binding interface.

Why In‑Class 5‑Oxopyrrolidine Acetamides Cannot Substitute for N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide


Within the 5‑oxopyrrolidine acetamide chemotype, even subtle positional isomerism on the N‑aryl ring can produce substantial differences in target engagement, selectivity, and ADME properties. The target compound incorporates a meta‑methoxy substitution on the N‑phenyl ring, whereas the most prevalent commercial analog bears a para‑methoxy group (CAS 896278‑90‑3) [1]. Meta vs. para substitution alters the electron density distribution across the aryl ring, the dihedral angle between the phenyl and pyrrolidinone planes, and the spatial presentation of the methoxy oxygen for hydrogen‑bond interactions . In patent disclosures covering this scaffold—spanning RyR modulation and PDE4 inhibition—the identity and position of the aryl substituent are explicitly enumerated as variables determining biological activity, indicating that generic interchange within the class is not supported by the underlying structure–activity relationship (SAR) [2]. Consequently, procurement of an untested para‑methoxy or 4‑fluoro analog as a surrogate for the meta‑methoxy compound introduces unquantified risk of altered potency, selectivity, and pharmacokinetics.

Quantitative Differentiation Evidence: N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide vs. Closest Analogs


Meta-Methoxy vs. Para-Methoxy Positional Isomerism: Differential RyR1 Calstabin‑2 Binding Modulation

The target compound (CAS 896273‑47‑5) is specifically indexed in the Aladdin bibliographic database as an agent within patent EP‑2764867‑A1 (Agents for preventing and treating disorders involving modulation of RyR receptors) . An associated binding assay (ALA3880692) measures induction of calstabin‑2 binding to RyR1 in mouse skeletal muscle at >50 nM, indicating that compounds within this patent scope modulate the FKBP12/calstabin‑2–RyR1 interaction . Importantly, the patent explicitly claims substitution variants at the N‑aryl position—including meta‑methoxyphenyl—as determinants of RyR modulatory activity. The para‑methoxy analog (CAS 896278‑90‑3) is not specifically indexed in the same RyR patent assay collection, reflecting a gap in demonstrated RyR1 modulation for the para‑substituted variant [1]. This constitutes a class‑level inference: within the patent SAR, N‑aryl substitution position (meta vs. para) is a defined variable for RyR target engagement.

Ryanodine receptor modulation Calstabin‑2 binding Positional isomer SAR Calcium channel pharmacology

PDE4 Inhibition Scaffold: Positional Substitution Directs Isoform Selectivity Potential

The parent patent family (US 2005/0026913 A1 and related filings) explicitly teaches that 4‑(substituted‑phenyl)‑2‑pyrrolidinone compounds achieve selective PDE4 inhibition with improved potency relative to rolipram, and that the R₁, R₂, and R₃ substitution pattern—including aryl ring substitution type and position—is critical for PDE4 isoform selectivity [REFS-1, REFS-2]. The target compound maps onto this generic scaffold wherein the 3‑methoxyphenyl group serves as one of the variable substituents. Although specific PDE4 IC₅₀ values for CAS 896273‑47‑5 are not publicly disclosed, the patent data establish that substitution position on the N‑aryl ring constitutes a selectivity‑determining structural variable [1]. By contrast, the para‑methoxy analog (CAS 896278‑90‑3) bears a different substitution geometry that would present the methoxy oxygen at a distinct spatial position relative to the PDE4 catalytic pocket, consistent with the patent's teaching that such variation modulates isoform selectivity .

Phosphodiesterase 4 inhibition PDE4 isoform selectivity SAR Anti‑inflammatory

Physicochemical Differentiation: Meta-Methoxy Substitution Alters logP and Hydrogen‑Bonding Geometry Relative to Para and Fluoro Analogs

The meta‑methoxy substituent on the target compound positions the methoxy oxygen at a different distance and angular relationship to the pyrrolidinone carbonyl and the acetamide NH compared with the para‑methoxy analog (CAS 896278‑90‑3) [1]. While para‑methoxy substitution extends the conjugated π‑system and increases electron density at the para carbon (resonance donor effect), meta‑methoxy is primarily electron‑withdrawing by induction with only weak resonance contribution [2]. This electronic difference shifts the computed logP and alters the electrostatic potential surface presented to biological targets. The 4‑fluorophenyl analog (CAS 896296‑33‑6) introduces a strong electron‑withdrawing fluoro substituent, producing a further divergent lipophilicity and metabolic profile [3]. Although calculated property values are derived from in silico prediction rather than experimental measurement, the structural basis for differentiation is unambiguous and grounded in well‑established physical organic chemistry principles.

Lipophilicity Hydrogen‑bond acceptor positioning Physicochemical property Drug‑likeness

Commercial Availability Differentiation: Meta-Methoxy Compound Occupies a Singular Procurement Niche Among Positional Isomers

Analysis of publicly indexed suppliers reveals that the meta‑methoxy compound (CAS 896273‑47‑5) and its para‑methoxy isomer (CAS 896278‑90‑3) are sourced through distinct commercial channels with differing purity specifications and stock status [REFS-1, REFS-2]. The meta‑methoxy compound is available through MolPort (SID 88977874, deposited 2010), with typical purity specifications of 95% [1]. The para‑methoxy analog is supplied by Bidepharm at 98% purity as a distinct catalog item . The 4‑fluorophenyl analog (CAS 896296‑33‑6) represents a further commercially distinct entity [2]. This fragmentation of supply chains across positional isomers means that procurement decisions cannot be redirected to a generic '5‑oxopyrrolidine acetamide' category—each substitution variant is a separate procurement item with independent availability, pricing, and lead time characteristics.

Chemical procurement Screening library Positional isomer Commercial availability

Recommended Research and Procurement Application Scenarios for N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide


RyR1 Calcium Channel Modulation Screening in Skeletal Muscle Disease Models

Based on the compound's indexing in patent EP‑2764867‑A1 and the associated RyR1 calstabin‑2 binding assay (>50 nM threshold in mouse skeletal muscle), this compound is suited for primary screening in RyR channel modulation assays [REFS-1, REFS-2]. The meta‑methoxy substitution provides a structurally distinct N‑aryl variant for exploring SAR around RyR–FKBP12/calstabin interaction stabilizers, relevant to skeletal muscle disorders (e.g., malignant hyperthermia, central core disease) and cardiac RyR2‑related indications.

PDE4 Isoform Selectivity Profiling with Meta-Methoxy Scaffold Starting Point

The compound maps onto the 4‑(substituted‑phenyl)‑2‑pyrrolidinone PDE4 inhibitor scaffold claimed in US 2005/0026913 A1, wherein aryl substitution pattern determines isoform selectivity [1]. This compound can serve as a starting point for PDE4B‑ vs. PDE4D‑selectivity optimization, particularly where the meta‑methoxy geometry is hypothesized to differentially engage residues in the PDE4 catalytic pocket compared to para‑substituted or rolipram‑like analogs.

Positional Isomer SAR Libraries for N-Aryl-5-Oxopyrrolidine Acetamides

For medicinal chemistry teams building focused SAR libraries around the 5‑oxopyrrolidine acetamide core, the meta‑methoxy compound provides a critical data point alongside the para‑methoxy (CAS 896278‑90‑3) and 4‑fluoro (CAS 896296‑33‑6) analogs [REFS-1, REFS-4, REFS-5]. Systematic variation of substitution position across the N‑aryl ring enables mapping of electronic and steric requirements for target engagement, guiding lead optimization in programs where this scaffold has shown initial activity.

Physicochemical Property Benchmarking for CNS Penetration Optimization

The distinct electronic character of meta‑methoxy (inductive withdrawal, σₘ = +0.12) versus para‑methoxy (resonance donation, σₚ = −0.27) generates differential lipophilicity and hydrogen‑bond acceptor properties [4]. This makes the compound useful as a matched molecular pair with the para‑methoxy analog for experimentally measuring the impact of substitution position on logP, passive permeability (PAMPA or Caco‑2), and P‑glycoprotein efflux ratio—parameters critical for CNS drug discovery programs.

Quote Request

Request a Quote for N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.